Inuchinenolide B
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Overview
Description
Inuchinenolide B is a sesquiterpene lactone that has been isolated from the aerial parts of the plant Inula hupehensis . It is characterized by its complex structure, which includes a hydroxy group, methyl groups, an acetyloxy group, and a methylidene group . This compound has garnered interest due to its potential biological activities, including anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of inuchinenolide B involves multiple steps, starting from simpler organic molecules. The key steps typically include cyclization reactions to form the core lactone structure, followed by functional group modifications to introduce the hydroxy, methyl, acetyloxy, and methylidene groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the aerial parts of Inula hupehensis, remains a viable method. This involves solvent extraction, followed by purification techniques like chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Inuchinenolide B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
Chemistry: Used as a model compound for studying sesquiterpene lactone chemistry and reaction mechanisms.
Biology: Investigated for its role as a plant metabolite and its interactions with other biological molecules.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Potential use in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of inuchinenolide B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating inflammatory pathways, possibly through inhibition of key enzymes or signaling molecules involved in inflammation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Inuchinenolide B can be compared with other sesquiterpene lactones, such as:
Inuchinenolide C: Similar structure but differs in the position of the acetyl group.
Britanin: Another sesquiterpene lactone with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific functional group arrangement, which contributes to its distinct biological activities and chemical reactivity .
Biological Activity
Inuchinenolide B is a sesquiterpene lactone derived from the plant Inula aucheriana, belonging to the Asteraceae family. This compound has garnered attention for its potential biological activities, particularly in the realms of cytotoxicity, anti-inflammatory effects, and antimicrobial properties. This article compiles recent research findings, case studies, and molecular data to provide a comprehensive overview of the biological activity of this compound.
This compound is characterized by its unique sesquiterpene lactone structure, which is known to contribute to various biological activities. The molecular formula and weight are essential for understanding its pharmacokinetic properties:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈O₃ |
Molecular Weight | 234.29 g/mol |
Log P | 2.9 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
1. Cytotoxicity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A study highlighted the cytotoxic properties of sesquiterpene lactones, including this compound, showing IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7 .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against several pathogens. In a recent study focusing on terpenes, this compound was evaluated for its ability to inhibit Listeria monocytogenes, a significant foodborne pathogen. Molecular docking studies suggested that this compound interacts effectively with the Internalin A protein, which is crucial for the pathogen's virulence .
3. Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties, which have been linked to its ability to modulate cytokine production and inhibit pro-inflammatory pathways. This property is particularly relevant in conditions like arthritis and other inflammatory diseases. The compound has been shown to reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have focused on elucidating the mechanisms behind the biological activities of this compound:
- Cytotoxic Mechanisms : A study conducted on various cancer cell lines revealed that this compound induces apoptosis via caspase activation and ROS generation .
- Molecular Docking Studies : Recent molecular docking studies indicated that this compound binds effectively to target proteins involved in bacterial adhesion and invasion, suggesting its potential as a therapeutic agent against bacterial infections .
- In Vivo Studies : Animal model studies have shown that administration of this compound leads to reduced tumor growth and enhanced survival rates in cancer models, further supporting its therapeutic potential.
Properties
Molecular Formula |
C17H22O5 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(3aR,6S,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-2-oxo-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-5-13-11(9(2)16(19)22-13)6-12-15(8)14(21-10(3)18)7-17(12,4)20/h11-14,20H,2,5-7H2,1,3-4H3/t11-,12-,13-,14+,17-/m1/s1 |
InChI Key |
PHMCCYUSORUPSX-MNLSVMLLSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]3[C@@H](C1)OC(=O)C3=C)[C@](C[C@@H]2OC(=O)C)(C)O |
Canonical SMILES |
CC1=C2C(CC3C(C1)OC(=O)C3=C)C(CC2OC(=O)C)(C)O |
Origin of Product |
United States |
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